4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol
CAS No.: 6640-90-0
Cat. No.: VC0005910
Molecular Formula: C18H29NO
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6640-90-0 |
---|---|
Molecular Formula | C18H29NO |
Molecular Weight | 275.4 g/mol |
IUPAC Name | 4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol |
Standard InChI | InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3 |
Standard InChI Key | DVMJYVSFWOSELO-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |
Canonical SMILES | CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure centers on a phenol ring substituted at the 4-position with a tert-butyl group (), at the 2-position with a cyclohexylamino-methyl group (), and at the 6-position with a methyl group () . This arrangement introduces steric hindrance from the bulky tert-butyl group while the cyclohexylamino moiety contributes basicity and potential coordination sites. The IUPAC name, 4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol, reflects this substitution pattern unambiguously .
Table 1: Structural and Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 6640-90-0 | |
Molecular Formula | ||
Molecular Weight | 275.4 g/mol | |
SMILES Notation | CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C | |
InChI Key | DVMJYVSFWOSELO-UHFFFAOYSA-N |
Physicochemical Characteristics
Synthesis and Production
Purification and Characterization
Purification likely employs techniques such as column chromatography or recrystallization from non-polar solvents. Characterization via nuclear magnetic resonance (NMR) spectroscopy would confirm the positions of substituents, with distinct signals for the tert-butyl protons (), cyclohexyl group (), and aromatic protons () . Mass spectrometry (MS) would verify the molecular ion peak at , consistent with the molecular weight.
Functional Derivatives and Related Compounds
Bis-Substituted Analogs
A closely related derivative, 4-tert-butyl-2,6-bis[(cyclohexylamino)methyl]phenol (CAS 6642-15-5), features two cyclohexylamino-methyl groups at the 2- and 6-positions. With a molecular formula of and a molar mass of 372.6 g/mol, this compound exhibits enhanced steric bulk and coordination capacity compared to the monosubstituted variant . Its synthesis likely involves a double Mannich reaction, introducing two amine groups in a single step .
Dimethylamino-Modified Variant
Another derivative, 4-tert-butyl-2-[(cyclohexylamino)methyl]-6-[(dimethylamino)methyl]phenol; chloride (PubChem CID 5351801), incorporates a dimethylamino-methyl group at the 6-position. This modification increases polarity and introduces a quaternary ammonium moiety, potentially enhancing solubility in aqueous media .
Table 2: Comparison of Derivatives
Property | 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol | 4-Tert-butyl-2,6-bis[(cyclohexylamino)methyl]phenol | 4-Tert-butyl-2-[(cyclohexylamino)methyl]-6-[(dimethylamino)methyl]phenol; chloride |
---|---|---|---|
CAS Number | 6640-90-0 | 6642-15-5 | N/A |
Molecular Formula | |||
Molecular Weight | 275.4 g/mol | 372.6 g/mol | 353.9 g/mol |
Key Functional Groups | Cyclohexylamino-methyl | Bis-cyclohexylamino-methyl | Cyclohexylamino-methyl, dimethylamino-methyl |
Potential Applications | Ligands, intermediates | Multidentate ligands | Ionic liquids, surfactants |
Applications and Research Significance
Coordination Chemistry
The cyclohexylamino-methyl group’s lone pair on the nitrogen atom enables this compound to act as a ligand in metal coordination complexes. Such complexes are explored for catalytic applications, including asymmetric synthesis and polymerization reactions . For example, analogous phenolic amines have been employed in copper(II) complexes for oxidative coupling reactions .
Antioxidant Activity
Phenolic compounds are renowned for their radical-scavenging capabilities. While direct studies on this compound’s antioxidant efficacy are lacking, structurally similar tert-butylphenols like 2-tert-butyl-4-methylphenol (CAS 2409-55-4) exhibit significant antioxidant properties, suggesting potential utility in stabilizing polymers or fuels .
Pharmaceutical Intermediates
The compound’s amine and phenol functionalities make it a candidate for further derivatization in drug discovery. For instance, phenolic Mannich bases are precursors to bioactive molecules with antimicrobial or anticancer activities .
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